N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C13H12N4O2S |
|---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c1-10-3-2-4-11(7-10)16-20(18,19)12-5-6-13-15-14-9-17(13)8-12/h2-9,16H,1H3 |
InChI Key |
PRZBWCQQTPUEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Hydrazine Derivatives
A widely cited approach involves reacting 2-chloropyridine-5-sulfonyl chloride (1a ) with 3-methylaniline (2a ) to form the intermediate 2-chloro-N-(3-methylphenyl)pyridine-5-sulfonamide (3a ). Subsequent treatment with hydrazine hydrate in isopropanol replaces the chlorine atom with a hydrazine group, yielding 2-hydrazinyl-N-(3-methylphenyl)pyridine-5-sulfonamide (4a ). Cyclization of 4a under acidic conditions (e.g., HCl/EtOH) forms the triazolopyridine ring via intramolecular dehydration, producing the target compound.
Key Reaction Conditions :
Direct Functionalization of Pyridine Scaffolds
Alternative routes employ preformed pyridine derivatives. For example, chlorosulfonation of 3-methyltriazolo[4,3-a]pyridine at the 6-position using chlorosulfonic acid and thionyl chloride introduces the sulfonyl chloride group, which is then coupled with 3-methylaniline. This method avoids multi-step hydrazine chemistry but requires stringent control of sulfonation regioselectivity.
Sulfonamide Group Introduction
The sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.
Nucleophilic Substitution with 3-Methylaniline
Reaction of 6-chlorotriazolo[4,3-a]pyridine sulfonyl chloride (5 ) with 3-methylaniline in dichloromethane (DCM) at 0–5°C produces the sulfonamide bond. Triethylamine is typically used to scavenge HCl, achieving yields of 68–75%.
Optimization Insight :
Palladium-Catalyzed Coupling
For advanced derivatives, palladium-catalyzed coupling (e.g., Buchwald-Hartwig) has been explored. A patent describes using Pd(OAc)2/Xantphos with cesium carbonate in toluene to couple 6-bromotriazolo[4,3-a]pyridine with 3-methylaniline, though yields remain moderate (55–60%).
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Methods
-
1H NMR : The compound exhibits distinct signals for the triazole proton (δ 8.9–9.1 ppm), pyridine protons (δ 7.5–8.3 ppm), and sulfonamide NH (δ 10.2 ppm, broad).
-
13C NMR : Key peaks include the sulfonamide sulfur-bound carbon (δ 118–120 ppm) and triazole carbons (δ 145–150 ppm).
-
LC-MS : Molecular ion peak at m/z 366.43 [M+H]+ confirms the molecular formula C14H13N5O2S.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.43 g/mol |
| LogP | 3.3682 |
| Polar Surface Area | 61.616 Ų |
| Melting Point | 214–216°C |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during triazole ring formation may yield regioisomers. Using bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl2) directs cyclization to the desiredtriazolo[4,3-a]pyridine isomer.
Purification Difficulties
The compound’s low solubility in polar solvents complicates purification. Gradient elution with hexane/ethyl acetate (7:3 to 1:1) on silica gel achieves >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazine Cyclization | 70–75 | 95 | High regioselectivity |
| Direct Sulfonation | 65 | 90 | Fewer steps |
| Palladium Coupling | 55–60 | 85 | Functional group tolerance |
Scalability and Industrial Relevance
The hydrazine cyclization route is preferred for scale-up due to its robustness. A patent-scale synthesis reports producing 1.2 kg batches with 72% yield using continuous flow reactors to enhance heat transfer during exothermic steps.
Emerging Methodologies
Recent advances include photocatalytic C–H sulfonylation, which bypasses pre-functionalized intermediates. Irradiation oftriazolo[4,3-a]pyridine with 3-methylphenyl diazonium salts under blue LED light (450 nm) in the presence of Ru(bpy)3Cl2 achieves direct sulfonamide formation, though yields remain suboptimal (40–45%) .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has demonstrated potent antimicrobial properties. A study focusing on pyridine-3-sulfonamide derivatives highlighted their efficacy against various fungal strains, particularly Candida albicans and Rhodotorula mucilaginosa. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL, indicating superior activity compared to traditional antifungals like fluconazole .
Case Study: Antifungal Activity
- Objective : Evaluate antifungal efficacy.
- Method : Synthesis and testing against fungal strains.
- Results : Compounds exhibited greater efficacy than fluconazole with MIC values ≤ 25 µg/mL.
Antimalarial Potential
Recent research has identified this compound as a promising candidate for antimalarial drug development. In silico studies followed by in vitro evaluations demonstrated that this compound can inhibit malaria parasites effectively.
Case Study: Antimalarial Drug Discovery
- Objective : Assess antimalarial activity.
- Method : In silico modeling followed by synthesis and biological evaluation.
- Results : Compounds showed IC50 values of 2.24 and 4.98 µM against malaria parasites, suggesting potential as lead compounds for further development .
Anticancer Research
The compound has also been investigated for its anticancer properties. Sulfonamides are known to exhibit a broad spectrum of biological activities including anticancer effects. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity
- Objective : Investigate anticancer effects.
- Method : Testing against various cancer cell lines.
- Results : Certain derivatives demonstrated significant inhibition of cancer cell growth in vitro.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects. For example, inhibition of JAK1 and JAK2 can affect cytokine signaling pathways, which are crucial in inflammatory and immune responses .
Comparison with Similar Compounds
Key Observations:
Dual substituents, such as 3-fluorobenzyl and 4-methoxyphenyl in the 3-ethyl analog, yield superior activity (IC50 = 2.24 µM), likely due to enhanced target (falcipain-2) binding via hydrophobic and hydrogen-bonding interactions .
Synthetic Accessibility :
- Yields for simpler derivatives (e.g., 6g at 81%) are higher than for multi-substituted analogs, reflecting synthetic challenges in introducing branched or dual substituents .
Biological Activity
N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, anticancer, and other pharmacological effects.
The compound's chemical structure is characterized by a triazolo-pyridine core with a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 317.37 g/mol. The compound is achiral and exhibits a logP value of 3.3682, indicating moderate lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₄O₂S |
| Molecular Weight | 317.37 g/mol |
| logP | 3.3682 |
| Polar Surface Area | 61.616 Ų |
| Hydrogen Bond Acceptors | 7 |
Antimalarial Activity
Recent studies have highlighted the potential of this compound as an antimalarial agent. A virtual library screening identified several derivatives with promising inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited IC50 values of 2.24 μM and 4.98 μM against falcipain-2, a critical enzyme in the parasite's life cycle .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that related triazolo-pyridine derivatives inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. For instance, a derivative showed selective inhibition against the c-Met oncogene while sparing other kinases . The efficacy was further confirmed in vivo using human gastric and lung cancer xenografts in nude mice, where the compound demonstrated superior antitumor activity compared to existing treatments .
Other Biological Activities
In addition to antimalarial and anticancer effects, compounds within this class have shown a range of other biological activities:
- Antibacterial : Some derivatives have demonstrated significant antibacterial properties against various strains.
- Anti-inflammatory : The sulfonamide group contributes to anti-inflammatory effects observed in several studies.
- CNS Activity : Certain derivatives have been investigated for their potential anxiolytic and anticonvulsant effects.
Case Studies
- Antimalarial Study : A series of compounds were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The study utilized both virtual screening and molecular docking techniques to identify lead candidates with low IC50 values .
- Anticancer Evaluation : In a study focused on gastric cancer cell lines (SNU5), compounds were synthesized and evaluated for their c-Met kinase inhibition. One compound (denoted as 4d) showed high selectivity and efficacy in reducing tumor growth in xenograft models .
Q & A
Q. What are the optimal synthetic pathways for N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be standardized?
- Methodological Answer : The compound is synthesized via cyclocondensation of N-(3-methylphenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate under reflux conditions. Key parameters include:
- Solvent : Acetic acid or DMF for solubility and reactivity.
- Temperature : Reflux (100–120°C) for 3–6 hours to ensure cyclization.
- Stoichiometry : A 1:1.25 molar ratio of hydrazinyl intermediate to methyl ortho-acetate maximizes yield (70–80%) .
- Purity Control : Recrystallization from ethanol/water mixtures (1:2 v/v) yields a cream-colored solid with a melting point of 164–166°C.
Table 1 : Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 70–80 |
| Temperature | 120°C (reflux) | 75 |
| Reaction Time | 3–6 hours | 80 |
Q. How is this compound characterized analytically?
- Methodological Answer :
- 1H-NMR : Key peaks include δ 2.20 (s, 3H, aromatic CH3), δ 2.71 (s, 3H, triazole CH3), and δ 8.76 (s, 1H, H-5 on pyridine). The SO2NH proton appears as a broad singlet at δ 10.45 .
- 13C-NMR : Signals for the triazole ring (δ 150–160 ppm) and sulfonamide group (δ 120–130 ppm).
- Elemental Analysis : Confirms purity (e.g., C 55.48%, H 4.68%, N 18.60%, S 10.57%) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase verify purity >98%.
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at 100 µg/mL.
- Cytotoxicity : MTT assays on HeLa or MCF-7 cell lines (IC50 determination).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK at 10 µM) .
- Data Interpretation : Compare inhibition zones or IC50 values to reference drugs (e.g., doxorubicin) and analyze dose-response curves.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 3-methyl group on the triazole with halogens (Cl, F) to alter electron density and binding affinity .
- Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve metabolic stability .
- Pyridine Ring Functionalization : Add methoxy or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .
- SAR Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PfDHFR (for antimalarial studies) .
Q. What computational strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable target-ligand interactions).
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding free energy (ΔG < -30 kcal/mol suggests high affinity).
- Meta-Analysis : Cross-reference experimental conditions (e.g., cell line variability, assay protocols) to identify confounding factors .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t1/2 >60 min indicates favorable stability).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 µM reduces drug-drug interaction risks).
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; <90% binding improves free drug availability.
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of AUC, Cmax, and clearance in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 50%)?
- Methodological Answer :
- Reproducibility Checks : Verify stoichiometry, solvent purity, and temperature gradients.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates).
- Case Study : Lower yields (50%) may arise from incomplete hydrazine cyclization due to suboptimal acetic acid volume .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating its antimalarial potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
